2-(3-Bromo-1-benzothiophen-2-yl)ethanol
Description
2-(3-Bromo-1-benzothiophen-2-yl)ethanol (CAS: 141811-49-6) is a brominated benzothiophene derivative featuring an ethanol substituent at the 2-position of the heterocyclic ring. Its molecular formula is C₆H₇BrOS, with a molecular weight of 207.09 g/mol . The compound is structurally characterized by a benzothiophene core, where the sulfur atom contributes to aromatic stability, and the bromine atom at position 3 enhances electrophilic reactivity. This compound is utilized in organic synthesis, particularly as a precursor for functionalized heterocycles in pharmaceuticals and materials science .
Properties
Molecular Formula |
C10H9BrOS |
|---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
2-(3-bromo-1-benzothiophen-2-yl)ethanol |
InChI |
InChI=1S/C10H9BrOS/c11-10-7-3-1-2-4-8(7)13-9(10)5-6-12/h1-4,12H,5-6H2 |
InChI Key |
YQJAOQLNNLXOMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)CCO)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
a. (3-Bromo-1-benzothiophen-2-yl)methanol
- Structure: Differs by having a methanol (-CH₂OH) group instead of ethanol (-CH₂CH₂OH).
- Molecular Weight: 193.07 g/mol (vs. 207.09 g/mol for the ethanol derivative).
- Synthesis : Prepared via copper-catalyzed chlorocyclization, as reported in a 2019 study .
b. 2-(3-Bromothiophen-2-yl)ethanol
- Structure : Replaces the benzothiophene ring with a simpler thiophene ring.
- Molecular Formula : C₆H₇BrOS (same formula but distinct ring system).
- Reactivity : The absence of the fused benzene ring reduces conjugation, altering electronic properties and reactivity in cross-coupling reactions .
Functionalized Derivatives in Medicinal Chemistry
a. (E)-3-(3-Bromothiophen-2-yl)-1-(2-hydroxyaryl)prop-2-en-1-one
- Structure: Features a propenone bridge linking the bromothiophene moiety to a hydroxyaryl group.
- Application : Exhibits antimicrobial activity, highlighting the role of the α,β-unsaturated ketone in bioactivity.
- Synthesis: Prepared via base-catalyzed condensation of 3-bromothiophene-2-carbaldehyde and hydroxyacetophenone .
b. 2-[1-Benzothiophen-3-ylmethyl(2-hydroxyethyl)amino]ethanol hydrochloride
- Structure: Incorporates an aminoethyl-ethanol side chain, forming a hydrochloride salt.
- Properties: Enhanced water solubility due to ionic character, contrasting with the neutral ethanol derivative .
Boron-Containing Analogues
a. 2-(3-Bromo-1-benzothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Structure : Contains a boronate ester (MIDA) group for Suzuki-Miyaura coupling applications.
- Molecular Weight : 368.01 g/mol.
- Utility: The boron moiety enables participation in cross-coupling reactions, unlike the ethanol derivative, which lacks this functionality .
Comparative Data Table
Key Research Findings
- Reactivity: The bromine atom in this compound facilitates electrophilic substitution, whereas the ethanol group enables hydrogen bonding, impacting crystallization behavior .
- Biological Activity: Ethanol-substituted benzothiophenes show moderate enzyme inhibition (e.g., tyrosinase), though less potent than phenolic analogs like tyrosol derivatives .
- Synthetic Versatility: The compound’s ethanol group can be oxidized to a ketone or esterified, offering routes to diverse derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
